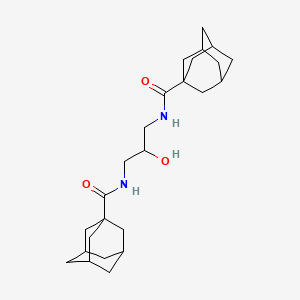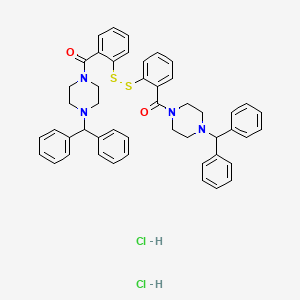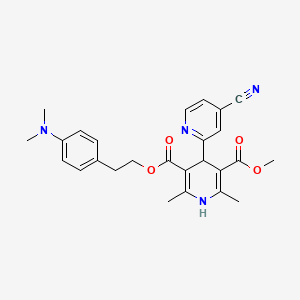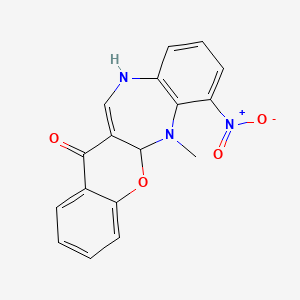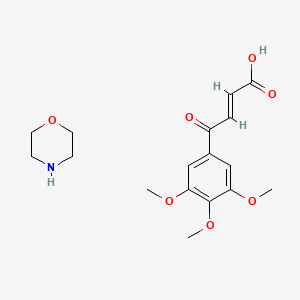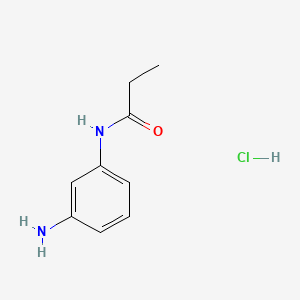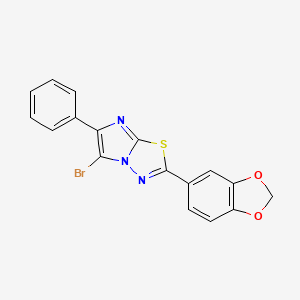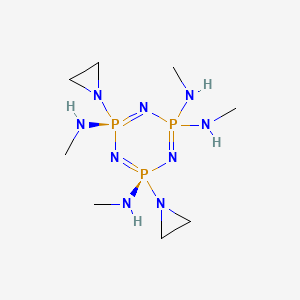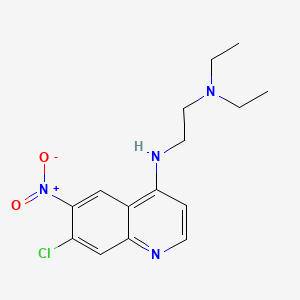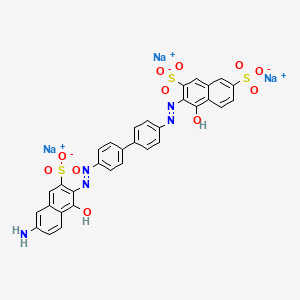
3-((4'-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Violet 27 is a synthetic dye belonging to the class of direct dyes. It is known for its vibrant violet color and is primarily used in the textile industry for dyeing cotton, silk, wool, and other cellulosic fibers. Direct dyes are anionic dyes that are applied directly to the substrate in a neutral or alkaline bath, making them one of the most cost-effective groups of dyes used for dyeing cellulosic materials .
Métodos De Preparación
The synthesis of Direct Violet 27 involves the formation of azo bonds, which are characteristic of many direct dyes. The typical synthetic route includes the diazotization of aromatic amines followed by coupling with aromatic compounds. The reaction conditions often involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods may include the use of microwave radiation to improve the sustainability and efficiency of the dyeing process .
Análisis De Reacciones Químicas
Direct Violet 27 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative decolorization in the presence of peroxodisulfate-silver (I) as a redox system. This reaction is catalyzed by silver (I) through the formation of silver (II), a strong oxidizing agent. The reaction rate increases with decreasing pH, and the major products formed include intermediates and final products resulting from the degradation of the dye .
Aplicaciones Científicas De Investigación
Direct Violet 27 has a wide range of scientific research applications. In the textile industry, it is used for dyeing cotton, silk, wool, and other cellulosic fibers. It is also used in the printing industry for producing vibrant colors in inks. Additionally, Direct Violet 27 is used in environmental studies for the removal of dyes from wastewater using novel bentonite nanocomposites . The dye’s properties make it suitable for various applications in chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of Direct Violet 27 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The dye molecules adhere to the fabric molecules without the need for additional chemicals. The molecular targets and pathways involved include the formation of hydrogen bonds with the hydroxyl groups present in cellulosic fibers, allowing the dye to impart color to the substrate .
Comparación Con Compuestos Similares
Direct Violet 27 can be compared with other similar compounds such as Pigment Violet 27 and Pigment Violet 3. While Pigment Violet 27 has a similar bluish-violet shade, it is more cost-effective and has higher coloring strength compared to Pigment Violet 3. Both pigments are used in various applications, including inks and coatings, but Direct Violet 27 is unique in its application as a direct dye for textiles .
Similar Compounds
- Pigment Violet 27
- Pigment Violet 3
- Direct Blue 1
- Direct Orange 25
Direct Violet 27 stands out due to its vibrant color, cost-effectiveness, and wide range of applications in various industries.
Propiedades
Número CAS |
85749-99-1 |
|---|---|
Fórmula molecular |
C32H20N5Na3O11S3 |
Peso molecular |
815.7 g/mol |
Nombre IUPAC |
trisodium;3-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23N5O11S3.3Na/c33-21-5-11-25-19(13-21)15-27(50(43,44)45)29(31(25)38)36-34-22-6-1-17(2-7-22)18-3-8-23(9-4-18)35-37-30-28(51(46,47)48)16-20-14-24(49(40,41)42)10-12-26(20)32(30)39;;;/h1-16,38-39H,33H2,(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |
Clave InChI |
DEDFAYCDKJEVQZ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


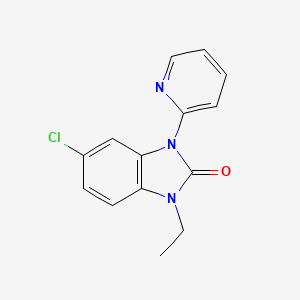
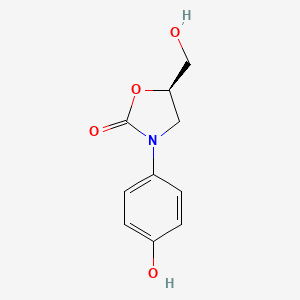
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
